3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is an organic compound with a complex structure that includes multiple aromatic rings and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the nitro group and aromatic substituents. Common reagents used in the synthesis include hydrazine derivatives, nitroalkanes, and aromatic aldehydes. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings and pyrazole moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
4-methyl-1H-pyrazole: Another pyrazole compound with a methyl group at the 4-position.
3,4-dimethylphenyl derivatives: Compounds with similar aromatic substituents.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its combination of multiple aromatic rings, a nitro group, and a pyrazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H25N5O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-8-20(12-17(15)3)23-19(5)24(21-9-7-16(2)18(4)13-21)28(26-23)14-27-11-10-22(25-27)29(30)31/h6-13H,14H2,1-5H3 |
InChI Key |
IRLVXMJODRYYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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